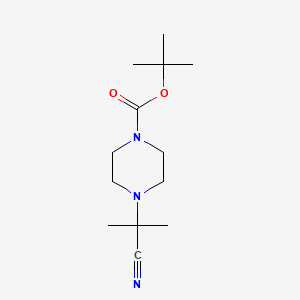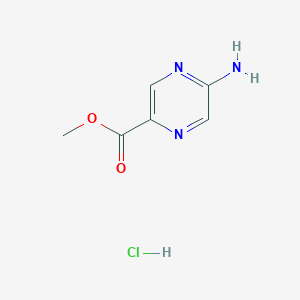
3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile
Overview
Description
3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile, or 3-B5M4MBB, is an organic compound that is composed of a benzene ring with a bromine atom attached to the 3rd carbon and a methoxy-benzyloxy group attached to the 5th carbon. This compound has a wide range of applications in the scientific research field and has been used in various studies related to drug synthesis and development. It has also been used in many laboratory experiments due to its relatively low cost and easy availability.
Scientific Research Applications
Pharmacology: Pim Kinase Inhibition
3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile: is utilized in the synthesis of azole compounds that act as inhibitors or modulators of Pim-1, Pim-2, and Pim-3 protein kinase activity . These enzymes play a significant role in the pathogenesis and therapy of hematological malignancies and solid cancers. The compounds derived from this chemical are used in pharmaceutical compositions for the prevention and treatment of cancer, particularly in conditions where Pim kinase activity is aberrant.
Organic Synthesis: Intermediate for Bicyclic Compounds
In organic chemistry, this compound serves as a precursor in the synthesis of bicyclic compounds . These structures are essential in creating complex molecules with potential therapeutic effects, including the aforementioned Pim kinase inhibitors. The versatility of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile in forming various heterocyclic structures makes it a valuable asset in drug development.
Material Science: Nanoparticle Formulation
The compound’s derivatives are explored in material science for creating nanoparticles used in drug delivery systems . These nanoparticles can be designed to target specific tissues, improving the efficacy and reducing the side effects of drugs, especially in cancer therapy.
Analytical Chemistry: Microwave-Assisted Reactions
Analytical chemistry benefits from 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile in microwave-assisted organic synthesis (MAOS) . This technique enhances reaction rates, reduces side reactions, and can be used to synthesize a wide range of chemical entities quickly and efficiently.
Biochemistry: Study of Enzyme Kinetics
In biochemistry, the compound is used to study enzyme kinetics and inhibition . By acting as a substrate or inhibitor for certain enzymes, researchers can understand the mechanisms of enzyme action and regulation, which is crucial for drug design.
Environmental Science: Degradation Studies
Although not directly used in environmental science, the breakdown products of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile could be studied for their environmental impact . Understanding the degradation pathways and the persistence of these compounds in ecosystems is vital for assessing potential environmental risks.
properties
IUPAC Name |
3-bromo-5-[(4-methoxyphenyl)methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBBGCLINHISLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)


![1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid](/img/structure/B1525727.png)





![5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1525734.png)


